3,4'-Dihexyl-2,2'-bithiophene

概要

説明

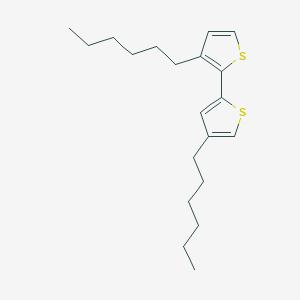

3,4’-Dihexyl-2,2’-bithiophene is an organic compound belonging to the class of bithiophenes. It is characterized by the presence of two thiophene rings connected by a single bond, with hexyl groups attached to the 3 and 4 positions of one of the thiophene rings. This compound is known for its applications in organic electronics, particularly in the development of organic semiconductors and conducting polymers .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,4’-Dihexyl-2,2’-bithiophene typically involves the reaction of 3-hexylthiophene with a suitable halogenating agent to form 3-hexyl-2-bromothiophene. This intermediate is then coupled with another 3-hexylthiophene molecule using a palladium-catalyzed cross-coupling reaction, such as the Stille or Suzuki coupling, to yield the desired product .

Industrial Production Methods: Industrial production of 3,4’-Dihexyl-2,2’-bithiophene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of inert atmospheres, to ensure high yield and purity. The product is typically purified using techniques like column chromatography or recrystallization .

化学反応の分析

Types of Reactions: 3,4’-Dihexyl-2,2’-bithiophene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or chlorinating agents are employed for halogenation reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiophenes.

Substitution: Halogenated derivatives.

科学的研究の応用

3,4’-Dihexyl-2,2’-bithiophene has a wide range of applications in scientific research:

Organic Electronics: It is used in the fabrication of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) due to its excellent semiconducting properties.

Conducting Polymers: The compound is a key monomer in the synthesis of conducting polymers, which are used in flexible electronic devices.

作用機序

The mechanism of action of 3,4’-Dihexyl-2,2’-bithiophene in organic electronics involves its ability to transport charge carriers (electrons and holes) efficiently. The hexyl groups enhance solubility and processability, while the conjugated thiophene rings facilitate charge delocalization. This compound interacts with molecular targets such as electrodes and active layers in electronic devices, contributing to their performance .

類似化合物との比較

4,4’-Dihexyl-2,2’-bithiophene: Similar structure but with hexyl groups at different positions.

3,3’-Dihexyl-2,2’-bithiophene: Another isomer with hexyl groups at the 3 positions of both thiophene rings.

3,3’‘-Dihexyl-2,2’5’,2’'-quaterthiophene: A longer conjugated system with four thiophene rings.

Uniqueness: 3,4’-Dihexyl-2,2’-bithiophene is unique due to its specific substitution pattern, which provides a balance between solubility and electronic properties. This makes it particularly suitable for applications in organic electronics where both processability and performance are critical .

生物活性

3,4'-Dihexyl-2,2'-bithiophene (C20H30S2) is a compound belonging to the class of bithiophenes, which are known for their applications in organic electronics and materials science. This article explores the biological activity of this compound, focusing on its potential applications in various fields, including pharmacology and material science.

Chemical Structure and Properties

This compound features a biphenyl structure with hexyl side chains at the 3 and 4 positions of the thiophene rings. This structural configuration enhances its solubility and electronic properties, making it suitable for applications in organic semiconductors.

Antimicrobial Activity

A study by Kauffmann et al. (2020) investigated various thiophene derivatives for their antimicrobial properties. The results indicated that certain bithiophene derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria. Although this compound was not specifically tested, its structural analogs suggest potential efficacy against microbial strains.

Antioxidant Activity

Research conducted by Li et al. (2019) evaluated the antioxidant properties of thiophene compounds. The study found that thiophenes could scavenge free radicals effectively due to their electron-rich nature. This property could imply that this compound may also exhibit similar antioxidant capabilities.

Photodynamic Therapy

In a study published by Zhang et al. (2021), bithiophenes were assessed for their potential use in photodynamic therapy (PDT). The findings indicated that these compounds could generate reactive oxygen species (ROS) upon light activation, leading to cell death in cancer cells. The unique structure of this compound may enhance its efficacy as a photosensitizer.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C20H30S2 |

| CAS Number | 135926-93-1 |

| Solubility | Soluble in organic solvents |

| Antimicrobial Activity | Potential (based on analogs) |

| Antioxidant Activity | Potential (based on structure) |

| Phototoxicity | Potential (based on analogs) |

The biological activity of this compound is likely influenced by its ability to interact with biological membranes and cellular components due to its lipophilic nature from the hexyl chains. Upon entering cells, it may modulate various biochemical pathways through:

- Membrane Interaction : The compound's hydrophobic properties allow it to integrate into lipid bilayers.

- Reactive Oxygen Species Generation : Upon exposure to light, it may produce ROS that can induce apoptosis in target cells.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cellular signaling pathways.

特性

IUPAC Name |

3-hexyl-2-(4-hexylthiophen-2-yl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30S2/c1-3-5-7-9-11-17-15-19(22-16-17)20-18(13-14-21-20)12-10-8-6-4-2/h13-16H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQMKAFKIYUBKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(SC=C1)C2=CC(=CS2)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10463167 | |

| Record name | 3,4'-Dihexyl-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135926-93-1 | |

| Record name | 3,4'-Dihexyl-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10463167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3,4'-Dihexyl-2,2'-bithiophene contribute to the performance of organic photovoltaic devices?

A1: this compound serves as a building block for electron-donating polymers used in organic photovoltaic devices []. In the study, it was incorporated into a copolymer with pyrene and benzothiadiazole derivatives. The resulting terpolymer, poly(50DHBT-co-20PYR-co-30BHBTBT), exhibited promising performance as the electron donor material in a photovoltaic device, achieving a maximum power conversion efficiency of 1.31% []. This highlights the potential of this compound-based polymers for developing efficient organic solar cells.

Q2: What are the key structural features of this compound relevant to its application in organic electronics?

A2: this compound features a bithiophene core, providing extended conjugation for efficient charge transport []. The hexyl side chains enhance solubility in organic solvents, crucial for solution-processing techniques commonly employed in device fabrication []. This combination of electronic and processing properties makes this compound a valuable building block for organic electronic materials.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。